molecular formula C7H12O5S B1443478 4-Methanesulfonyloxane-4-carboxylic acid CAS No. 1247919-19-2

4-Methanesulfonyloxane-4-carboxylic acid

Cat. No. B1443478
M. Wt: 208.23 g/mol
InChI Key: DDOKFXZOQMMIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methanesulfonyloxane-4-carboxylic acid is a chemical compound with the molecular weight of 222.26 . It is a powder in physical form .

It is stored at normal temperature . No additional physical or chemical properties were found.

Scientific Research Applications

Catalytic Applications

Methanesulfonic acid derivatives, closely related to 4-Methanesulfonyloxane-4-carboxylic acid, have been utilized as catalysts in chemical reactions. For instance, copper methanesulfonate acts as a homogeneous-heterogeneous catalyst in the esterification of carboxylic acids with alcohols, showing excellent activity and reusability, which surpasses conventional Lewis acids catalysts in terms of recovery and efficiency (Heng Jiang, 2005). Additionally, methanesulfonic acid has catalyzed the one-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids, offering a convenient method with excellent yields across various substrates (Dinesh Kumar et al., 2008).

Green Chemistry Applications

Methanesulfonic anhydride has been used to promote the Friedel-Crafts acylation reaction, providing a method to prepare aryl ketones with minimal waste, without using metallic or halogenated components, making it a "greener" alternative (M. Wilkinson, 2011).

Analytical Applications

In analytical chemistry, methanesulfonic acid has facilitated new methodologies, such as a colorimetric assay of lipid peroxidation. This assay, utilizing methanesulfonic acid-based medium, allows for the measurement of malondialdehyde (MDA) and 4-hydroxyalkenals, showcasing its utility in understanding lipid peroxidation processes in biological samples (D. Gérard-Monnier et al., 1998).

Material Science

In material science, methanesulfonic acid/SiO2 has been employed as an efficient mixture for synthesizing 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids. This method highlights the simplicity and adaptability of using methanesulfonic acid derivatives in creating compounds relevant to material science applications (H. Sharghi et al., 2009).

Synthesis of Complex Molecules

Furthermore, methanesulfonic acid derivatives have been critical in the synthesis of complex molecules, such as the preparation of 5- and 6-carboxyfluorescein from resorcinol and 4-carboxyphthalic anhydride. This process results in high-purity stereoisomers, essential for various applications in biochemistry and molecular biology (Y. Ueno et al., 2004).

Safety And Hazards

The safety information for 4-Methanesulfonyloxane-4-carboxylic acid indicates that it may cause serious eye irritation . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

4-methylsulfonyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5S/c1-13(10,11)7(6(8)9)2-4-12-5-3-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOKFXZOQMMIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methanesulfonyloxane-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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